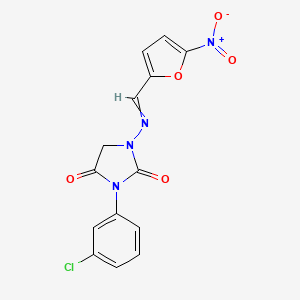
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is a synthetic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and applications in various fields, including medicine and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin typically involves the condensation of 5-nitrofurfural with 3-(m-chlorophenyl)hydantoin under specific reaction conditions. The reaction may require a catalyst and controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce different oxidized forms.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a component in industrial processes.
作用机制
The mechanism of action of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- 1-(5-Nitrofurfurylideneamino)-3-phenylhydantoin
- 1-(5-Nitrofurfurylideneamino)-3-(p-chlorophenyl)hydantoin
Uniqueness
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is unique due to the presence of both the nitrofurylidene and m-chlorophenyl groups, which may confer specific chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activities with similar compounds.
属性
CAS 编号 |
63765-99-1 |
|---|---|
分子式 |
C14H9ClN4O5 |
分子量 |
348.70 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H9ClN4O5/c15-9-2-1-3-10(6-9)18-12(20)8-17(14(18)21)16-7-11-4-5-13(24-11)19(22)23/h1-7H,8H2 |
InChI 键 |
VGJILXOIKYGSSU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


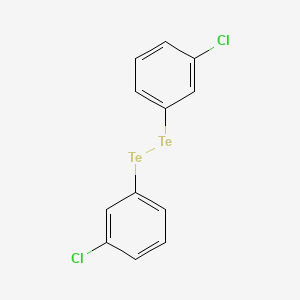
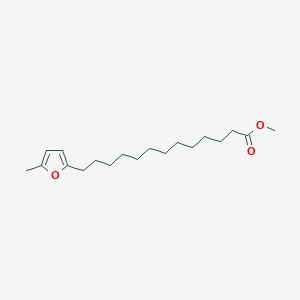
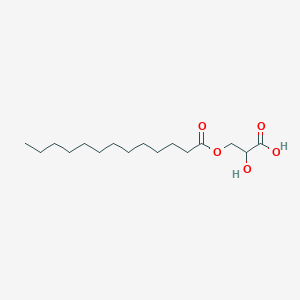
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

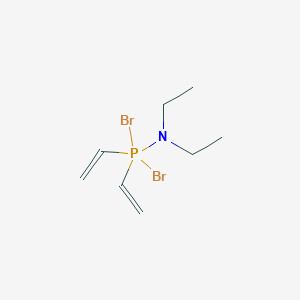

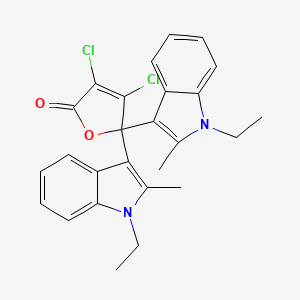
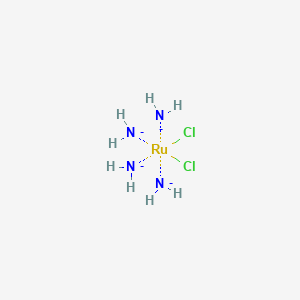
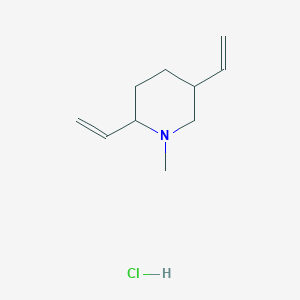
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)



